2-(4-Bromo-2-chlorophenyl)piperidine
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Overview
Description
2-(4-Bromo-2-chlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)piperidine typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine attacks the aldehyde, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)piperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)piperidine
- 2-(4-Chloro-2-fluorophenyl)piperidine
- 2-(4-Bromo-2-methylphenyl)piperidine
Uniqueness
2-(4-Bromo-2-chlorophenyl)piperidine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and selectivity towards molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H13BrClN |
---|---|
Molecular Weight |
274.58 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
RFRWBONYWXKTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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